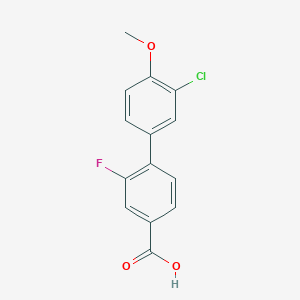
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid (5-M-2-TFPBA), is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of benzoic acid and has a molecular formula of C13H9F3O3. This compound is a white powder that has a melting point of 121-124°C and a boiling point of 339-341°C. 5-M-2-TFPBA is an intermediate chemical used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been used in scientific research applications due to its unique properties and its ability to form stable complexes with metal ions.
Scientific Research Applications
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst for the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used to form stable complexes with metal ions, which can be used in a variety of chemical reactions. 5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% has also been studied for its potential applications in biochemistry and physiology. It has been used to study the effects of metal ions on enzyme activity and protein structure, as well as to study the effects of metal ions on the structure and function of DNA.
Mechanism of Action
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% is a synthetic organic compound that can form stable complexes with metal ions. These complexes can be used in a variety of chemical reactions, including those involved in the synthesis of pharmaceuticals, dyes, and other organic compounds. The formation of these complexes is believed to involve a mechanism known as coordination bonding, in which the metal ion is held in place by the electron-rich aromatic ring of the benzoic acid. The metal ion is then able to interact with other molecules, such as those involved in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Biochemical and Physiological Effects
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in biochemistry and physiology. It has been used to study the effects of metal ions on enzyme activity and protein structure, as well as to study the effects of metal ions on the structure and function of DNA. It has also been used to study the effects of metal ions on cellular metabolism, as well as the effects of metal ions on the immune system.
Advantages and Limitations for Lab Experiments
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively stable compound, with a melting point of 121-124°C and a boiling point of 339-341°C, and it is relatively non-toxic. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% also has some limitations. It is not as soluble in water as other compounds, and it can be difficult to purify, which can make it difficult to obtain a pure sample for experiments.
Future Directions
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% has a wide range of potential applications in scientific research, and there are many potential future directions that can be explored. These include further research into the effects of metal ions on enzyme activity and protein structure, as well as further research into the effects of metal ions on the structure and function of DNA. Additionally, further research into the effects of metal ions on cellular metabolism and the immune system can be explored. Other potential future directions include exploring the potential applications of 5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as exploring its potential as a catalyst for chemical reactions.
Synthesis Methods
5-Methoxy-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in several ways. One method involves the reaction of 2-trifluoromethylphenol with ethyl chloroformate in the presence of a base such as sodium carbonate. This reaction yields the corresponding ethyl ester which can then be hydrolyzed to the acid. Another method involves the reaction of 2-trifluoromethylphenol with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction yields the corresponding thioester which can then be hydrolyzed to the acid.
properties
IUPAC Name |
5-methoxy-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCSYQLROPEGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681447 |
Source


|
| Record name | 4-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261789-34-7 |
Source


|
| Record name | 4-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














